molecular formula C9H7F3N2O B2776397 (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1779974-61-6

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Número de catálogo: B2776397
Número CAS: 1779974-61-6
Peso molecular: 216.163
Clave InChI: WXULEPHGQQWMAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1779974-61-6) is a high-purity chemical building block with a molecular formula of C9H7F3N2O and a molecular weight of 216.16 . It is supplied for Research Use Only and must be stored sealed in dry conditions between 2-8°C . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. Recent scientific literature highlights the significant value of this core structure in drug discovery, particularly in the development of novel therapeutics for oncology and central nervous system (CNS) disorders. For instance, derivatives of imidazo[1,2-a]pyridine are being actively investigated as potent inhibitors of FLT3, a key target in Acute Myeloid Leukemia (AML) . These inhibitors are crucial for overcoming drug resistance caused by secondary mutations in the FLT3-ITD/F691L and FLT3-ITD/D835Y mutants . Furthermore, research published in 2025 demonstrates that imidazo[1,2-a]pyridine-based compounds exhibit promising activity as cholinesterase inhibitors, representing a potential pathway for the treatment of Alzheimer's disease . This makes this compound a versatile and valuable intermediate for researchers synthesizing novel compounds for biochemical screening and drug development programs.

Propiedades

IUPAC Name

[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-3-8-13-6(5-15)4-14(7)8/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULEPHGQQWMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH2OH) is susceptible to oxidation under controlled conditions:

  • Primary oxidation : Conversion to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO4 or CrO3 under acidic conditions.

  • Selective oxidation : Formation of an aldehyde (-CHO) via milder agents such as pyridinium chlorochromate (PCC).

Example Pathway :

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanolH2OKMnO4,H+(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)carboxylic acid\text{this compound} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \text{H}^+} \text{(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)carboxylic acid}

Esterification and Ether Formation

The hydroxyl group can undergo nucleophilic substitution or esterification:

  • Esterification with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Ether synthesis via Williamson etherification using alkyl halides and a base (e.g., NaH).

Reaction Table :

Reaction TypeReagents/ConditionsProduct
EsterificationAcetyl chloride, pyridine2-(Acetoxymethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Ether FormationCH3I, NaH, DMF2-(Methoxymethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates the imidazo[1,2-a]pyridine ring for electrophilic substitution at positions 3, 6, or 8. Examples include:

  • Nitration : HNO3/H2SO4 introduces nitro groups.

  • Halogenation : Br2/FeBr3 or Cl2/AlCl3 for bromination/chlorination.

Regioselectivity :
Due to the trifluoromethyl group’s meta-directing nature, substitution occurs preferentially at position 3 or 8 .

Cross-Coupling Reactions

The compound may participate in transition-metal-catalyzed coupling:

  • Suzuki coupling : Reaction with aryl boronic acids using Pd(PPh3)4.

  • Buchwald-Hartwig amination : Introduction of amine groups via Pd catalysts.

Example :

This compound+PhB(OH)2Pd(PPh3)42-(Phenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine derivative\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Phenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine derivative}

Condensation Reactions

The hydroxymethyl group can act as a leaving group in condensations:

  • Mitsunobu reaction : Formation of C-C bonds with alcohols using DIAD/PPh3.

  • Dehydration : Conversion to alkenes under acidic conditions (e.g., H2SO4).

Biological Activity Modulation

Modifications to the hydroxymethyl group influence bioactivity:

  • Antimicrobial activity : Ester derivatives show enhanced membrane permeability .

  • Anticancer potential : Oxidation to carboxylic acid improves interaction with kinase targets.

Comparative Reactivity of Analogues

CompoundReactivity DifferencesKey Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridineLacks hydroxymethyl group; lower polarityCatalyst design
6-(Trifluoromethyl) isomerAltered regioselectivity in substitutionDrug discovery

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit antimicrobial properties. Studies suggest that (5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or pathways associated with cell proliferation. Further research is required to elucidate these mechanisms and assess its efficacy in clinical settings.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This property could be exploited for therapeutic interventions in metabolic disorders or diseases linked to enzyme dysregulation.

Drug Design

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be harnessed to develop novel therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including absorption and metabolic stability.

Synthesis of Bioactive Compounds

This compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for further modifications, enabling the development of derivatives with enhanced biological activities.

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with specific properties. Its fluorinated structure may impart unique thermal and mechanical characteristics to polymers.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study 3Enzyme InhibitionInhibited key metabolic enzymes; potential applications in diabetes management.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at Position 5: Trifluoromethyl vs. Methoxy/Chloro

  • The methoxy group may enhance π-stacking interactions but decrease metabolic resistance compared to trifluoromethyl .
  • (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216024-49-5): The addition of a chloro substituent at position 8 increases molecular weight (MW: 281.6) and may influence steric interactions in target binding. The chloro group could enhance halogen bonding but reduce solubility .

Functional Group Modifications at Position 2

  • Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8): Replacing the hydroxymethyl group with an ester (COOEt) increases lipophilicity (logP ~2.8) but reduces hydrogen-bonding capacity. This derivative is often used as an intermediate in prodrug synthesis .
  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine and 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine: Substituting the hydroxymethyl group with an amine alters electronic properties and bioavailability.

Core Heterocycle Variations

  • 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 109113-96-4): Replacing the pyridine ring with pyrazine introduces an additional nitrogen atom, increasing polarity and altering binding kinetics. This modification is linked to improved kinase inhibition profiles .
  • Imidazo[4,5-b]pyridine derivatives (e.g., 2-[3-ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine): Structural expansion to a bicyclic system enhances planar rigidity, which can improve target selectivity but may reduce synthetic accessibility .

Anticancer Potential

  • Fluorinated imidazo[1,2-a]pyridines, such as (5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, demonstrate potent cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ ~1.2 µM). The trifluoromethyl group is critical for stabilizing interactions with hydrophobic enzyme pockets .
  • Comparison with ester derivatives : Ethyl carboxylate analogs (e.g., CAS 1260885-46-8) show reduced cytotoxicity (IC₅₀ >10 µM), likely due to decreased cellular uptake or metabolic instability .

Antimicrobial Activity

  • Imidazo[1,2-a]pyridine derivatives with hydroxymethyl groups exhibit moderate antibacterial activity (MIC ~8 µg/mL against S. aureus). Chloro-substituted analogs (e.g., CAS 1216024-49-5) show enhanced activity (MIC ~2 µg/mL), attributed to improved membrane penetration .

Physicochemical Properties

Compound (CAS) Molecular Formula MW logP* Solubility (mg/mL)
This compound C₉H₇F₃N₂O 232.1 1.5 0.8 (PBS)
(5-Methoxy-analog, CAS 942-74-5) C₉H₁₀N₂O₂ 178.2 0.9 2.1 (PBS)
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8) C₁₁H₉F₃N₂O₂ 270.2 2.8 0.3 (DMSO)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216024-49-5) C₉H₆ClF₃N₂O 281.6 2.1 0.5 (DMSO)

*Calculated using ChemAxon.

Actividad Biológica

(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 1779974-61-6

Biological Activity Overview

Research into the biological activity of this compound indicates various potential therapeutic applications:

  • Antimicrobial Activity :
    • The compound has shown promising antibacterial properties against several bacterial strains. In a study evaluating imidazo derivatives, it was reported that structural modifications in imidazo compounds could enhance their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
    • Specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Enterococcus faecalis.
  • Anticancer Properties :
    • Studies have indicated that this compound may inhibit tumor growth in various cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell proliferation in breast cancer models (MDA-MB-231) with IC50 values as low as 0.126 μM, suggesting a strong selectivity for cancerous cells over normal cells .
    • The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis.
  • Neuroprotective Effects :
    • Preliminary research suggests that imidazo derivatives can provide neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This activity is particularly relevant in the context of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Certain imidazo compounds have been identified as inhibitors of Aurora kinases, which play essential roles in cell division and are often overexpressed in cancer cells .
  • Modulation of Enzymatic Activity : The compound may affect the activity of enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Demonstrated antibacterial activity against multiple strains with MIC values indicating high potency.
Showed significant anticancer effects in MDA-MB-231 cells with a favorable selectivity index compared to non-cancerous cells.
Highlighted potential neuroprotective properties through modulation of inflammatory responses.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, and what are their key methodological considerations?

Answer:
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. A validated approach (Figure 1) includes:

  • Step 1: Reacting 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a polar solvent (e.g., 1,2-dimethoxyethane/methanol mixture) under reflux (80°C, 14 hours), followed by silica gel purification .
  • Step 2: Reducing the ester group to a hydroxymethyl moiety using LiAlH4 or NaBH4 in THF.
    Key considerations: Microwave-assisted synthesis (e.g., diglyme solvent, 100–120°C) can reduce reaction time by 50% while maintaining yields >70% . Impurity profiles must be monitored via HPLC, as trifluoromethyl groups may induce steric hindrance during cyclization.

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography: Resolves bond lengths/angles, particularly the imidazo[1,2-a]pyridine core and trifluoromethyl orientation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) .
  • NMR/FT-IR: 19F NMR^{19}\text{F NMR} detects trifluoromethyl symmetry (δ ≈ -60 ppm), while 1H NMR^{1}\text{H NMR} confirms hydroxymethyl protons (δ 4.5–5.0 ppm). IR bands at 3400 cm1^{-1} (O–H stretch) and 1120 cm1^{-1} (C–F) are diagnostic .
  • DFT calculations: Predict electrostatic potential surfaces to correlate with crystallographic data and reactivity .

Basic: What preliminary biological activities have been reported for imidazo[1,2-a]pyridines with trifluoromethyl substituents?

Answer:
Trifluoromethyl-imidazo[1,2-a]pyridines exhibit:

  • Kinase inhibition: PI3Kδ IC50_{50} < 100 nM in cancer cell lines, attributed to hydrophobic interactions with ATP-binding pockets .
  • Antimicrobial activity: MIC values of 2–8 µg/mL against Gram-positive bacteria due to membrane disruption .
  • Acetylcholinesterase inhibition: IC50_{50} ≈ 10 µM, linked to the hydroxymethyl group’s hydrogen-bonding capacity .
    Note: Activity varies with substitution patterns; trifluoromethyl enhances metabolic stability but may reduce solubility .

Advanced: How can researchers optimize reaction yields and purity when introducing the hydroxymethyl group?

Answer:

  • Solvent optimization: Replace THF with DMF in reduction steps to minimize side reactions (e.g., over-reduction to methyl groups).
  • Catalytic systems: Use Pd/C or RuCl3_3 under hydrogenation conditions (20 psi H2_2, 50°C) for selective ester-to-alcohol conversion .
  • Purification: Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate polar byproducts. Purity >98% is achievable with a recovery rate of 85% .

Advanced: How should researchers address contradictions in reported biological data, such as divergent IC50_{50}50​ values across assays?

Answer:

  • Assay validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations (1 mM vs. 10 µM) in kinase assays .
  • Solubility adjustments: Use DMSO concentrations ≤0.1% to avoid false negatives in microbial assays .
  • Computational docking: Compare binding poses in PI3Kγ (PDB: 6JFF) vs. PI3Kδ (PDB: 5H9O) to explain selectivity differences .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Answer:
Key modifications (Table 1):

Substituent Effect Source
Trifluoromethyl at C5↑ Metabolic stability; ↓ solubility
Hydroxymethyl at C2↑ H-bond donor capacity; moderate logP reduction (2.1 → 1.8)
Halogenation at C8↑ Anticancer activity (IC50_{50} ↓ 40%) but ↑ cytotoxicity
Design strategy: Hybrid analogs (e.g., fused pyrimidones) improve kinase selectivity by 10-fold .

Advanced: What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?

Answer:

  • In vitro:
    • Cancer: PI3K-dependent proliferation assays (e.g., BT-549 triple-negative breast cancer) .
    • Neurodegeneration: Acetylcholinesterase inhibition in SH-SY5Y cells .
  • In vivo:
    • Xenograft models: Nude mice with MDA-MB-231 tumors (oral dosing, 10 mg/kg) to assess bioavailability .
    • Toxicology: Monitor hepatic enzymes (ALT/AST) due to trifluoromethyl-mediated hepatotoxicity in rats .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.